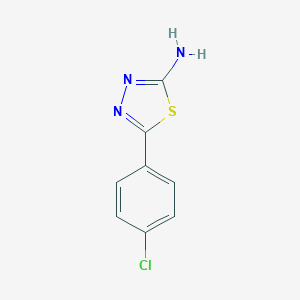

5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVULPOOAHQYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701263749 | |

| Record name | 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701263749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28004-62-8 | |

| Record name | 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28004-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701263749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(4-chlorophenyl)-[1,3,4]-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and biological properties of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines its chemical identity, physical characteristics, spectral data, synthesis protocols, and known biological activities, with a focus on its potential as an anticancer agent.

Chemical Identity and Physical Properties

This compound is a solid, white to pale cream powder.[1] Its core structure consists of a 1,3,4-thiadiazole ring substituted with a 4-chlorophenyl group at the 5-position and an amine group at the 2-position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole, 2-(p-Chlorophenyl)-5-amino-1,3,4-thiadiazole | [1][4] |

| CAS Number | 28004-62-8 | [1][2][3] |

| Molecular Formula | C₈H₆ClN₃S | [1][2][3] |

| SMILES | C1=CC(=CC=C1C2=NN=C(S2)N)Cl | [2] |

| InChIKey | OAVULPOOAHQYDZ-UHFFFAOYSA-N | [2][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 211.67 g/mol | [2][3] |

| Appearance | White powder | [1] |

| Melting Point | 227-233 °C | [1] |

| Purity | ≥99% (HPLC) | [1] |

| Storage Temperature | 4°C | [1] |

Spectral Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra are used to elucidate the proton and carbon environments within the molecule.

-

Infrared (IR) Spectroscopy : IR spectra reveal the presence of key functional groups. Characteristic peaks would include N-H stretching for the amine group and C=N stretching for the thiadiazole ring.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The exact mass is reported as 210.9970961 Da.[2][5]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclization of the corresponding benzoyl thiosemicarbazide.[6]

Protocol:

-

Preparation of 4-chlorobenzoyl thiosemicarbazide: Synthesize the thiosemicarbazide intermediate by reacting a 4-chlorobenzoyl derivative (e.g., 4-chlorobenzoyl chloride or a 4-chlorobenzoic acid ester) with thiosemicarbazide.

-

Cyclization: Add the 4-chlorobenzoyl thiosemicarbazide portion-wise to cold (0-5 °C) concentrated sulfuric acid with constant stirring.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture onto crushed ice.

-

Neutralization: Carefully neutralize the resulting solution with a base (e.g., ammonia solution or sodium carbonate solution) to a pH of 8-8.2.[7]

-

Isolation: Collect the precipitated solid via filtration.

-

Purification: Wash the crude product with water, dry it, and recrystallize from a suitable solvent such as ethanol or a DMF/water mixture to yield pure this compound.[3][7]

Caption: General workflow for the synthesis of the title compound.

Spectral Analysis Methodologies

-

NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent such as DMSO-d₆. Spectra are recorded on a spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

-

FTIR Spectroscopy: Spectra are recorded using the KBr pellet method. The sample is mixed with potassium bromide and pressed into a thin pellet for analysis.

-

Mass Spectrometry: Low-resolution and high-resolution mass spectra can be obtained using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Biological Activity and Signaling Pathways

Derivatives based on the 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest.[3]

Anticancer Activity: Induction of Apoptosis

Studies on N-substituted derivatives of this compound have shown potent cytotoxic effects against human cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer.[3] The mechanism of action involves the induction of the intrinsic apoptotic pathway.

Key Events:

-

Upregulation of Bax: The treatment of cancer cells with these derivatives leads to an increased expression of the pro-apoptotic protein Bax.

-

Downregulation of Bcl-2: Concurrently, there is a decrease in the expression of the anti-apoptotic protein Bcl-2.

-

Increased Bax/Bcl-2 Ratio: This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.

-

Caspase-9 Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates initiator caspase-9.

-

Executioner Caspase Activation: Caspase-9 then activates executioner caspases (e.g., Caspase-3/7), which carry out the systematic dismantling of the cell, leading to apoptosis.[3][8]

Caption: Intrinsic apoptosis pathway induced by thiadiazole derivatives.

Anticancer Activity: Cell Cycle Arrest

Other related 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest.[9] One identified mechanism involves the inhibition of the Extracellular signal-Regulated Kinase (ERK) pathway.

Key Events:

-

ERK1/2 Inhibition: The thiadiazole derivative inhibits the activation (phosphorylation) of ERK1/2, key kinases in a major cell proliferation signaling pathway.

-

Upregulation of p27/Kip1: Inhibition of the ERK pathway leads to an enhanced expression of the cyclin-dependent kinase inhibitor p27/Kip1.

-

G0/G1 Arrest: p27/Kip1 binds to and inhibits cyclin-CDK complexes (specifically those active in the G1 phase), preventing the cell from transitioning from the G1 phase to the S phase, thus halting proliferation.[9]

Caption: Cell cycle arrest mechanism via ERK1/2 pathway inhibition.

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][10] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound serves as a valuable scaffold in the field of drug discovery and development. Its straightforward synthesis and the potent biological activities of its derivatives, particularly in oncology, make it a compound of high interest. The mechanisms of action, involving the induction of apoptosis via the Bax/Bcl-2 pathway and cell cycle arrest through ERK signaling, provide a solid foundation for further investigation and the rational design of new, more effective therapeutic agents. This guide provides core technical information to support ongoing and future research endeavors with this promising molecule.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis

The synthesis of this compound is most commonly achieved through the cyclization of a substituted thiosemicarbazide. A widely adopted method involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide, followed by an acid-catalyzed cyclization.

Synthetic Pathway

The overall synthetic scheme can be visualized as a two-step process starting from 4-chlorobenzoic acid. The first step involves the formation of an intermediate, 4-chlorobenzoyl thiosemicarbazide, which then undergoes dehydrative cyclization to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol details the synthesis of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines from 4-substituted benzoyl thiosemicarbazides.[1]

Step 1: Synthesis of 4-substituted benzoyl thiosemicarbazide

-

Dissolve thiosemicarbazide (0.015 mol) and the corresponding benzoic acid ester (0.01 mol) in 50 mL of methanol by heating.[1]

-

Reflux the reaction mixture for 8-10 hours.[1]

-

After reflux, add an ice-water mixture to the resulting solution.[1]

-

The solid that separates is collected, dried, and recrystallized from rectified spirit.[1]

Step 2: Synthesis of 2-amino 5-(4-substituted phenyl)-1,3,4-thiadiazole

-

Add the 4-substituted benzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of concentrated sulfuric acid with shaking.[1]

-

Heat the mixture between 60-70°C for 5 hours.[1]

-

Allow the reaction mixture to stand at room temperature overnight.[1]

Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₆ClN₃S[2][3][4] |

| Molecular Weight | 211.67 g/mol [3][4] |

| Appearance | Solid |

| CAS Number | 28004-62-8[3][4] |

| Exact Mass | 210.997096 g/mol [2] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its derivatives.

Table 1: Infrared (IR) Spectroscopy Data for Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H | 3240 - 3260 | [5] |

| C-H (aromatic) | 3030 - 3090 | [5] |

| C-H (aliphatic) | 2816 - 2915 | [5] |

| C=O | 1698 - 1705 | [5] |

| C=N | 1600 - 1648 | [5] |

| C=C | 1573 - 1593 | [5] |

Table 2: ¹H NMR Spectroscopy Data for Derivatives (in DMSO-d₆)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Ar-H | 7.58 - 7.97 | d | 8.20 - 9.60 | [5] |

| NH | 12.60 - 12.70 | s | - | [5] |

Table 3: ¹³C NMR Spectroscopy Data for a Derivative

| Carbon | Chemical Shift (δ, ppm) | Reference |

| C=O | 169.18 | [5] |

| Aromatic C | 128.1 - 165.8 | [6] |

Table 4: Mass Spectrometry Data

| Ion | m/z |

| [M]+ | 211 |

Experimental Protocols for Characterization

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets. The spectral range is generally from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for these compounds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Mass spectra can be obtained using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern of the compound.[2]

Logical Relationships in Characterization

The characterization process follows a logical workflow to confirm the identity and purity of the synthesized compound.

Caption: Logical workflow for the characterization of the synthesized compound.

This guide provides a foundational understanding of the synthesis and characterization of this compound, offering detailed protocols and data for researchers in the field. The provided information is based on established scientific literature.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound | C8H6ClN3S | CID 668392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 28004-62-8 [matrix-fine-chemicals.com]

- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine: Synthesis, Physicochemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound that has garnered significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and notable biological activities, with a focus on its potential as an anticancer agent. Experimental methodologies and quantitative data are presented to support further research and development efforts.

Chemical Identity and Physicochemical Properties

This compound is a substituted thiadiazole with the IUPAC name This compound .[1] Its Chemical Abstracts Service (CAS) registry number is 28004-62-8 .[1] The compound is also known by synonyms such as 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole.[1]

The 1,3,4-thiadiazole ring is a "privileged" structure in medicinal chemistry, often acting as a bioisostere of pyrimidines, which can lead to the disruption of DNA replication processes in cancer cells.[2] The presence of the 4-chlorophenyl group at the 5-position and an amino group at the 2-position provides a versatile scaffold for the synthesis of various derivatives with a wide range of biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 28004-62-8 | [1] |

| Molecular Formula | C₈H₆ClN₃S | [1] |

| Molecular Weight | 211.67 g/mol | [1] |

| Exact Mass | 210.997096 g/mol | [1] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 227-229 °C | [4] |

Synthesis and Characterization

The synthesis of this compound can be achieved through the dehydrocyclization of a 4-substituted benzoyl thiosemicarbazide.

General Synthesis Protocol

A common method for the synthesis of 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles involves the following steps:

-

Formation of 4-(4-chlorobenzoyl)thiosemicarbazide: 4-chlorobenzoyl chloride is reacted with thiosemicarbazide in a suitable solvent.

-

Dehydrocyclization: The resulting 4-(4-chlorobenzoyl)thiosemicarbazide is then treated with a dehydrating agent, such as concentrated sulfuric acid, with heating. The reaction mixture is subsequently neutralized to precipitate the desired product.

Experimental Protocol for the Synthesis of this compound [4]

-

Step 1: Synthesis of 4-(4-chlorobenzoyl)thiosemicarbazide: (Details of this initial step can be found in referenced literature).

-

Step 2: Dehydrocyclization:

-

To 20 mL of concentrated sulfuric acid, add 0.02 mol of 4-(4-chlorobenzoyl)thiosemicarbazide portion-wise with continuous shaking.

-

Heat the mixture to between 60-70°C for 5 hours.

-

Allow the reaction mixture to stand at room temperature overnight.

-

Pour the solution over crushed ice.

-

Precipitate the compound by adding a solution of ammonium hydroxide (NH₄OH).

-

Filter the precipitate and wash thoroughly with distilled water to remove any sulfate impurities.

-

Dry the final product and recrystallize from chloroform.

-

Spectral Data

The structure of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectral Data for this compound

| Technique | Key Features |

| IR (KBr, cm⁻¹) | 3372 (N-H stretching), 3064 (aromatic C-H stretching), 1632 (ring C=N stretching), 1562-1448 (aromatic C=C stretching), 862 (C-S-C stretching of the thiadiazole ring)[4] |

| ¹³C NMR (DMSO-d₆, δ, ppm) | 175.2 (C-5), 162.2 (C-2), signals corresponding to the 4-chlorophenyl ring[4] |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. |

Biological Activity and Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer and antiviral properties.

Anticancer Activity

The parent compound, this compound, has shown cytotoxic activity against various cancer cell lines, although its derivatives often exhibit enhanced potency.[5][6] The anticancer efficacy is evaluated using the half-maximal inhibitory concentration (IC₅₀).

Table 3: In Vitro Cytotoxicity of this compound and a Potent Derivative

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| This compound | MCF-7 (Breast) | 94.88 | [5] |

| HepG2 (Liver) | 140.66 | [5] | |

| HCT116 (Colon) | > 24.64 | [5] | |

| Compound 3 (with p-tolyl sulfonamide derivative) | MCF-7 (Breast) | 17.76 | [5] |

| HepG2 (Liver) | 4.78 | [5] |

The anticancer mechanism of action for potent derivatives of this compound is believed to involve the induction of apoptosis and cell cycle arrest.[2][7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [8]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and a positive control (e.g., 5-Fluorouracil). Include a vehicle control (solvent only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity

Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have also been investigated for their antiviral properties, particularly against the Tobacco Mosaic Virus (TMV).

Mandatory Visualizations

Synthetic Pathway

The following diagram illustrates a general synthetic scheme for derivatives of this compound, which are investigated for their anticancer activity.[8]

Caption: Synthetic pathway for piperazine and piperidine derivatives.

Experimental Workflow: Cell Cycle Analysis

The effect of potent 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives on the cell cycle of cancer cells can be determined using flow cytometry.[2]

Caption: Workflow for cell cycle analysis by flow cytometry.

Logical Relationship: Proposed Anticancer Mechanism

The cytotoxic effects of potent derivatives of this compound are attributed to the induction of apoptosis.

Caption: Logical flow of the proposed anticancer mechanism.

References

- 1. This compound | C8H6ClN3S | CID 668392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. benchchem.com [benchchem.com]

- 6. Elaborating 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold with a p-tolyl sulfonamide moiety enhances cytotoxic activity: Design, synthesis, in vitro cytotoxicity evaluation, radiolabelling, and in vivo pharmacokinetic study [flore.unifi.it]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine, a molecule of interest in medicinal chemistry and drug development. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and visual representations of its chemical structure and analytical workflow.

Chemical Structure

The molecular structure of this compound is presented below.

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.30 - 7.50 | m | 2H | Ar-H |

| 7.70 - 7.90 | m | 2H | Ar-H |

| 7.25 | s | 2H | -NH₂ |

Note: The chemical shifts for the aromatic protons of the 4-chlorophenyl group may appear as two distinct doublets in higher resolution spectra.

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 168.5 | C-2 (Thiadiazole ring, C-NH₂) |

| 155.0 | C-5 (Thiadiazole ring, C-Ar) |

| 133.0 | C-Cl (Aromatic) |

| 130.0 | C-H (Aromatic) |

| 129.5 | C-H (Aromatic) |

| 128.0 | C-Ar (Aromatic, attachment to thiadiazole) |

Table 3: FTIR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3286, 3163 | Strong | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3070 | Medium | C-H stretching (aromatic) |

| 1604 | Strong | C=N stretching (thiadiazole ring) |

| 1504 | Medium | N-H bending |

| 1257 | Medium | C-S stretching |

| 835 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

| 720 | Medium | C-Cl stretching |

Table 4: Mass Spectrometry Data (Electron Impact)

| m/z | Relative Intensity (%) | Assignment |

| 211/213 | 100/33 | [M]⁺ / [M+2]⁺ (Molecular ion peak with isotopic pattern for Chlorine) |

| 176 | Moderate | [M - Cl]⁺ |

| 139 | High | [C₇H₄ClN]⁺ |

| 111 | Moderate | [C₆H₄Cl]⁺ |

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width is set from -2 to 12 ppm, while for ¹³C NMR, the range is typically from 0 to 200 ppm. Data is processed using standard NMR software.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is obtained using a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector. The sample is prepared as a potassium bromide (KBr) pellet. A small amount of the compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron impact (EI) ionization source. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The electron energy is set to 70 eV. The mass analyzer scans a mass-to-charge (m/z) range, for example, from 50 to 500 amu, to detect the molecular ion and its fragmentation pattern.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound is outlined in the diagram below.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Crystal Structure of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural analysis, and potential biological significance of the heterocyclic compound 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine. This document is intended to be a core resource, offering detailed experimental protocols, structured crystallographic data for a closely related analog, and a proposed mechanism of action based on current research trends for this class of compounds.

Introduction

The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, this compound, is a member of this important class of compounds. Its structural features, particularly the presence of a chlorine atom on the phenyl ring, are anticipated to influence its physicochemical properties and biological activity. Understanding the precise three-dimensional arrangement of atoms in this molecule through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of the latest search, this guide presents the crystallographic data for the closely related analog, 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine, to provide valuable structural insights. Furthermore, a detailed synthesis protocol and a discussion of the likely biological signaling pathways targeted by this class of compounds are provided.

Data Presentation: Crystallographic Data

As a proxy for the title compound, the crystallographic data for 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine is presented below. The substitution of a methyl group for a chlorine atom is expected to result in minor variations in bond lengths and angles, but the overall molecular geometry and crystal packing are likely to be comparable.

Table 1: Crystal Data and Structure Refinement for 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

| Parameter | Value |

| Empirical formula | C₉H₉N₃S |

| Formula weight | 191.25 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a | 12.284(3) Å |

| b | 7.3730(15) Å |

| c | 11.263(2) Å |

| α | 90° |

| β | 109.09(3)° |

| γ | 90° |

| Volume | 964.0(3) ų |

| Z | 4 |

| Density (calculated) | 1.318 Mg/m³ |

| Absorption coefficient | 0.293 mm⁻¹ |

| F(000) | 400 |

Table 2: Selected Bond Lengths (Å) for 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

| Bond | Length (Å) |

| S(1)-C(1) | 1.734(3) |

| S(1)-C(2) | 1.745(3) |

| N(1)-N(2) | 1.378(3) |

| N(1)-C(1) | 1.314(4) |

| N(2)-C(2) | 1.375(4) |

| N(3)-C(2) | 1.340(4) |

| C(1)-C(3) | 1.470(4) |

Table 3: Selected Bond Angles (°) for 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

| Angle | Degree (°) |

| C(1)-S(1)-C(2) | 87.53(15) |

| C(1)-N(1)-N(2) | 113.8(2) |

| C(2)-N(2)-N(1) | 109.8(2) |

| S(1)-C(1)-N(1) | 114.5(2) |

| S(1)-C(2)-N(2) | 114.3(2) |

| N(3)-C(2)-N(2) | 120.5(3) |

| N(3)-C(2)-S(1) | 125.2(2) |

Experimental Protocols

This section details the synthetic and crystallographic methodologies for preparing and characterizing 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amines.

Synthesis of this compound

The synthesis of the title compound can be achieved through the cyclization of a thiosemicarbazide derivative. A general and efficient method is outlined below.

Materials:

-

4-Chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Thiosemicarbazide (NH₂NHCSNH₂)

-

Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous solvents (e.g., Dichloromethane, Toluene)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethanol for recrystallization

Procedure:

-

Synthesis of 4-Chlorobenzoyl chloride: 4-Chlorobenzoic acid is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is removed by distillation under reduced pressure to yield crude 4-chlorobenzoyl chloride.

-

Synthesis of 1-(4-Chlorobenzoyl)thiosemicarbazide: The crude 4-chlorobenzoyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and added dropwise to a stirred suspension of thiosemicarbazide in the same solvent at 0-5 °C. The reaction mixture is stirred at room temperature for several hours. The resulting precipitate is filtered, washed with water and a dilute solution of sodium bicarbonate, and then dried.

-

Cyclization to this compound: The 1-(4-chlorobenzoyl)thiosemicarbazide is slowly added to a cold (0-5 °C) dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride with stirring. After the addition is complete, the mixture is stirred at room temperature for a specified time and then carefully poured onto crushed ice. The resulting precipitate is filtered, washed thoroughly with water until neutral, and then dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.

X-ray Crystallography

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, dimethylformamide/water).

Data Collection: A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and a proposed signaling pathway that may be targeted by this compound and its derivatives, based on their reported anticancer activities.

An In-depth Technical Guide on the Solubility of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

This technical guide provides a comprehensive overview of the solubility profile of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct quantitative solubility data in public literature, this guide combines inferred solubility characteristics from synthesis and purification documentation with a detailed experimental protocol for precise quantitative determination. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Inferred Solubility

This compound possesses a molecular structure that includes a polar amino group and a relatively non-polar 4-chlorophenyl group attached to the thiadiazole core. This amphiphilic nature suggests a nuanced solubility profile, with expected solubility in certain organic solvents and limited solubility in aqueous media. The amino group also suggests that the aqueous solubility will be pH-dependent.

While explicit quantitative data is scarce, an inferred solubility profile can be constructed from solvents used in its synthesis and purification, as described in various research articles.

Table 1: Inferred Solubility of this compound in Various Solvents

| Solvent | Type | Inferred Solubility | Rationale / Reference |

| Ethanol | Polar Protic | Soluble (especially when heated) | Used as a crystallization solvent, implying good solubility at elevated temperatures and lower solubility at room temperature.[1] |

| Acetone | Polar Aprotic | Soluble | Used as a solvent during the synthesis of derivatives.[1] |

| Benzene | Non-polar | Soluble | Used as a solvent for refluxing during the synthesis of derivatives, indicating solubility at elevated temperatures.[1] |

| Acetonitrile | Polar Aprotic | Soluble | Used as a reaction solvent for the synthesis of related sulfonamides.[2] |

| Chloroform | Non-polar | Likely Soluble | A related compound, 2-amino-5-(2-chlorophenyl)-1,3,4-thiadiazole, is soluble in chloroform.[3] |

| Dichloromethane | Non-polar | Likely Soluble | A related compound, 2-amino-5-(2-chlorophenyl)-1,3,4-thiadiazole, is soluble in dichloromethane.[3] |

| Water | Polar Protic | Sparingly Soluble | A structurally similar compound, 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine, exhibits low water solubility (4.3 µg/mL).[4] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data, the shake-flask method is a well-established and recommended protocol.[5] This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, various organic solvents)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator (e.g., set to 25°C and 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and a UV detector, or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Securely seal the vials and place them in a shaker within a constant temperature environment (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.

-

Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed to permit the sedimentation of the excess solid. For finer particles, centrifugation may be necessary to achieve a clear supernatant.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved microparticles. This step is critical to prevent artificially high solubility measurements.

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

-

Calculation: Calculate the solubility of the compound in the respective solvent, typically expressed in mg/mL or µg/mL.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between the compound's structure and its solubility.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Relationship between structural moieties and expected solubility behavior.

References

- 1. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

Biological activities of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine derivatives

An In-depth Technical Guide on the Biological Activities of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine Derivatives

Introduction

The 1,3,4-thiadiazole ring is a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This five-membered heterocyclic system, containing one sulfur and two nitrogen atoms, is a versatile pharmacophore due to its ability to act as a hydrogen bond acceptor and a two-electron donor system.[1][3] Its derivatives are known to exhibit antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and anticancer properties.[2][4][5]

This guide focuses specifically on the derivatives of this compound. The presence of the 4-chlorophenyl group at the 5-position and the amine group at the 2-position provides a key structural framework for the synthesis of novel therapeutic agents.[1] The 2-amino group, in particular, serves as a versatile handle for chemical modifications, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity. This document provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these derivatives for researchers, scientists, and drug development professionals.

Synthetic Approaches

The synthesis of biologically active derivatives often begins with the core molecule, this compound. A common and effective strategy involves the acylation of the 2-amino group to introduce a reactive linker, which can then be coupled with various heterocyclic or aromatic moieties.

A key intermediate, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide, is frequently synthesized by reacting the starting amine with chloroacetyl chloride.[6][7] This intermediate is then subjected to nucleophilic substitution reactions with a diverse range of secondary amines, such as substituted piperazines or benzyl piperidine, to yield the final target compounds.[6]

Caption: General synthetic scheme for this compound derivatives.

Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most prominently studied.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of this class of compounds.[1] Derivatives have shown considerable cytotoxic activities against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2).[1][6]

The structure-activity relationship (SAR) analysis indicates that the nature of the substituent introduced at the 2-amino position is crucial for anticancer potency.[1][7] For instance, incorporating substituted piperazine and benzyl piperidine moieties via an acetamide linker has been shown to significantly enhance cytotoxic activity compared to the unsubstituted parent compound.[7][8] Certain derivatives have exhibited potency comparable or even superior to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[6][8]

Mechanism of Action: The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1] The 1,3,4-thiadiazole ring can act as a bioisostere of pyrimidines, potentially disrupting DNA replication processes.[1]

Caption: Experimental workflow for in vitro anticancer activity screening.

Antimicrobial Activity

Various derivatives of 1,3,4-thiadiazole are recognized for their potent antimicrobial effects.[9][10] Studies on 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines have reported significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[9] Antifungal activity against species like Aspergillus niger and Candida albicans has also been observed.[9] The antimicrobial potency is influenced by the nature of the substituent on the phenyl ring.[9][10]

Antiviral Activity

Specific modifications to the core structure have yielded compounds with notable antiviral properties. A series of novel 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and screened for their activity against the Tobacco Mosaic Virus (TMV).[11][12] Two compounds, in particular, featuring p-tolyl and 3-chlorophenyl substituents on the sulfonamide moiety, exhibited significant anti-TMV activity, with inhibition rates around 50%.[11] This highlights the potential for developing agriculturally relevant antiviral agents from this scaffold.[11][12]

Anti-inflammatory Activity

The 1,3,4-thiadiazole nucleus is also associated with anti-inflammatory properties.[3][13] While specific in-vivo data for 5-(4-Chlorophenyl) derivatives is less documented in the provided context, the general class of 5-aryl-1,3,4-thiadiazol-2-amines has been tested for in-vitro anti-inflammatory activity using methods like the Human Red Blood Cell (HRBC) membrane stabilization technique.[13] This assay suggests a mechanism related to the stabilization of lysosomal membranes, which is a key aspect of the inflammatory process. The propionic acid derivative of a related 1-adamantyl-1,3,4-thiadiazole produced good dose-dependent anti-inflammatory activity in vivo.[14]

Quantitative Data Summary

The biological activities of selected this compound derivatives are summarized below.

Table 1: In Vitro Cytotoxic Activity (IC₅₀) of Thiadiazole Derivatives

| Compound ID | 2-Amino Substituent | MCF-7 IC₅₀ (µg/mL) | HepG2 IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Derivative 1 | -C(O)CH₂-pyridinium | 7.56 ± 0.52 | - | [6] |

| Derivative 2 | -C(O)CH₂-piperazin-1-yl | 8.35 ± 0.61 | 9.12 ± 0.73 | [8] |

| Derivative 3 | -C(O)CH₂-(4-phenylpiperazin-1-yl) | 5.11 ± 0.39 | 6.23 ± 0.48 | [8] |

| Derivative 4 | -C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl) | 2.32 ± 0.18 | 3.13 ± 0.25 | [6][8] |

| Derivative 5 | -C(O)CH₂-(4-benzylpiperidine-1-yl) | 2.51 ± 0.19 | 3.46 ± 0.27 | [6] |

| 5-Fluorouracil | N/A (Reference Drug) | 6.80 ± 0.45 | 7.90 ± 0.51 | [6][8] |

Data are presented as mean ± SD from three independent experiments.

Table 2: Antiviral Activity of Sulfonamide Derivatives Against Tobacco Mosaic Virus (TMV)

| Compound ID | N-Substituent on Sulfonamide | Inactivation Effect (%) at 500 µg/mL | Reference |

|---|---|---|---|

| 7b | p-tolyl | 52 ± 3 | [11][12] |

| 7i | 3-chlorophenyl | 49 ± 2 | [11][12] |

| Ningnanmycin | N/A (Reference Drug) | 54 ± 2 | [11][12] |

Data represents the mean of three replicates.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (Intermediate)[1][6]

-

Materials: this compound, anhydrous sodium acetate, dry acetone, chloroacetyl chloride.

-

Procedure:

-

Dissolve this compound (10 mmol) and anhydrous sodium acetate (10 mmol) in dry acetone (30 mL).

-

To this solution, add chloroacetyl chloride (10 mmol) dropwise while stirring at room temperature.

-

Continue stirring the reaction mixture for 1 hour.

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash with water, dry, and recrystallize from a suitable solvent to obtain the pure intermediate.

-

Protocol 2: General Synthesis of N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(disubstituted-amino)acetamide Derivatives[6]

-

Materials: 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (Intermediate 2), appropriate secondary amine (e.g., substituted piperazine), dry benzene, triethylamine (TEA).

-

Procedure:

-

Dissolve the intermediate (1 mmol) in dry benzene (30 mL).

-

Add the appropriate secondary amine (1 mmol) followed by a catalytic amount of TEA (0.2 mL).

-

Heat the mixture under reflux for 16–20 hours. Monitor the reaction progress by TLC.

-

Collect the precipitate formed by filtration while the solution is hot.

-

Dry the solid and recrystallize from ethanol to yield the final product.

-

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)[6]

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HepG2) in appropriate culture medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Procedure:

-

Seed cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds dissolved in DMSO (final DMSO concentration should be <0.1%) and incubate for 48 hours.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Protocol 4: Cell Cycle Analysis by Flow Cytometry[1]

-

Procedure:

-

Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ice-cold ethanol overnight at 4°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content and cell cycle distribution using a flow cytometer.

-

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion

Derivatives of this compound represent a highly promising class of compounds with significant potential in drug discovery. The synthetic accessibility of the 2-amino position allows for extensive structural modifications, leading to potent agents with diverse biological activities, most notably anticancer and antimicrobial effects. The data presented in this guide underscore the importance of this scaffold. Further investigations into their mechanisms of action, in vivo efficacy, and safety profiles are warranted to translate these promising preclinical findings into viable therapeutic candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | MDPI [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. latamjpharm.org [latamjpharm.org]

- 14. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing primarily on its anticancer properties. While much of the detailed mechanistic data comes from studies on its derivatives, this document consolidates available information on the core compound and its analogues to provide a thorough understanding for researchers in drug discovery and development. The primary mechanisms explored include carbonic anhydrase inhibition, modulation of the VEGFR-2 signaling pathway, and induction of apoptosis. Additionally, this guide touches upon its antiviral, anticonvulsant, and antidepressant activities. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support further research and development of this promising scaffold.

Introduction

The 1,3,4-thiadiazole ring is a versatile pharmacophore that forms the core of numerous compounds with a wide spectrum of biological activities. This compound serves as a crucial starting material for the synthesis of a variety of derivatives with enhanced therapeutic potential.[1] The presence of the chlorophenyl group and the amino substituent on the thiadiazole ring provides opportunities for diverse chemical modifications, leading to compounds with activities ranging from anticancer to antimicrobial and neuroactive effects. This guide will delve into the molecular mechanisms that underpin these biological effects, with a primary focus on the anticancer properties that have been most extensively studied.

Anticancer Activity

The anticancer potential of this compound and its derivatives has been evaluated against several cancer cell lines. The parent compound itself has shown cytotoxic effects, although its derivatives often exhibit significantly higher potency.[2]

Cytotoxicity Data

In vitro studies have demonstrated the cytotoxic effects of this compound against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Cell Line | IC50 (µM) |

| This compound | MCF-7 | 94.88[2] |

| HepG2 | 140.66[2] |

Mechanism of Anticancer Action

The anticancer activity of derivatives of this compound is believed to be multifactorial, primarily involving the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Many sulfonamide derivatives of 5-(4-Chlorophenyl)-1,3,4-thiadiazole have been shown to be potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[3] These enzymes play a critical role in maintaining the pH balance in tumor microenvironments, contributing to tumor cell proliferation and survival. Inhibition of these CAs can disrupt the tumor's ability to thrive in hypoxic conditions. While direct inhibitory data for the parent amine is limited, the sulfonamide derivatives consistently show strong inhibition.

Signaling Pathway: Carbonic Anhydrase Inhibition

Caption: Inhibition of carbonic anhydrase by sulfonamide derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Several derivatives of this compound have been identified as inhibitors of VEGFR-2 kinase activity.[5][6][7] By blocking the phosphorylation of VEGFR-2, these compounds can inhibit downstream signaling pathways, leading to a reduction in endothelial cell proliferation, migration, and ultimately, angiogenesis.

Signaling Pathway: VEGFR-2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway.

Studies on active derivatives have shown that they can induce apoptosis, or programmed cell death, in cancer cells. This is often observed through an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.

Experimental Protocols

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow: MTT Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Other Biological Activities

While anticancer activity is the most studied, derivatives of this compound have shown potential in other therapeutic areas.

Antiviral Activity

Sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have demonstrated antiviral activity against the Tobacco Mosaic Virus (TMV).[8][9][10] Certain derivatives have shown significant inhibition of TMV replication.[8]

Anticonvulsant Activity

Some derivatives have been evaluated for their anticonvulsant properties using the maximal electroshock (MES) induced seizure model in mice.[11] The ability of these compounds to prevent the tonic hind limb extension phase of the seizure indicates potential anticonvulsant effects.

Antidepressant Activity

Imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol, which can be synthesized from the core compound, have been investigated for antidepressant activity using the forced swim test in mice.[11] A reduction in the duration of immobility is indicative of an antidepressant-like effect.

Conclusion

This compound is a valuable scaffold in medicinal chemistry. While the parent compound exhibits moderate anticancer activity, its derivatives have demonstrated significant potential as anticancer, antiviral, anticonvulsant, and antidepressant agents. The primary mechanisms of anticancer action for its derivatives involve the inhibition of carbonic anhydrases and the VEGFR-2 signaling pathway, leading to reduced tumor growth and angiogenesis. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of this versatile chemical entity and to design novel derivatives with improved efficacy and selectivity. Further investigation into the direct molecular targets of the parent compound is warranted to fully elucidate its mechanism of action.

References

- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticonvulsant Effectiveness and Neurotoxicity Profile of 4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPL-16) in Mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of the heterocyclic compound 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives. This scaffold has emerged as a molecule of significant interest in medicinal chemistry, demonstrating a spectrum of pharmacological effects, most notably anticancer and antimicrobial properties. This document summarizes key quantitative data, details the experimental protocols for its evaluation, and visualizes the associated biological pathways and workflows.

Quantitative Biological Activity

The in vitro efficacy of this compound and its analogs has been predominantly evaluated through cytotoxicity assays against various human cancer cell lines and antimicrobial assays against pathogenic microbes. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) are key metrics for assessing their potency.

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic effects against a range of cancer cell lines. The substitution at the 2-amino position has been a key strategy in enhancing this activity.[1]

| Compound ID | 2-Amino Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Starting Compound | -H | MCF-7 (Breast) | >100 | [1] |

| HepG2 (Liver) | >100 | [1] | ||

| Derivative 1 | -C(O)CH₂-(4-(2-ethoxyphenyl)piperazin-1-yl) | MCF-7 (Breast) | 2.32 ± 0.18 | [1] |

| HepG2 (Liver) | 3.13 ± 0.25 | [1] | ||

| Derivative 2 | -C(O)CH₂-(4-phenylpiperazin-1-yl) | MCF-7 (Breast) | 5.11 ± 0.39 | [1] |

| HepG2 (Liver) | 6.23 ± 0.48 | [1] | ||

| Derivative 3 | -C(O)CH₂-piperazin-1-yl | MCF-7 (Breast) | 8.35 ± 0.61 | [1] |

| HepG2 (Liver) | 9.12 ± 0.73 | [1] | ||

| 5-Fluorouracil (Control) | N/A | MCF-7 (Breast) | 6.80 ± 0.45 | [1] |

| HepG2 (Liver) | 7.90 ± 0.51 | [1] |

Antimicrobial Activity

Certain derivatives have also been investigated for their antimicrobial properties, demonstrating inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| Fluoro & Chloro derivatives | Staphylococcus aureus | 20-28 |

| Bacillus subtilis | 20-28 | |

| Ciprofloxacin (Control) | Staphylococcus aureus | 18-20 |

| Bacillus subtilis | 18-20 |

Experimental Protocols

Standardized protocols are crucial for the reproducible in vitro evaluation of this compound and its derivatives.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with the test compound

-

Phosphate-Buffered Saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the treated and untreated cells by trypsinization.

-

Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.[2]

-

Analyze the DNA content of the cells using a flow cytometer.[3]

Apoptosis Assay by Annexin V-FITC Staining

This assay is used to detect early and late apoptotic cells.

Materials:

-

Cancer cells treated with the test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest the treated and untreated cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[4]

-

Incubate for 15 minutes at room temperature in the dark.[5]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

Test compound stock solution

-

0.5 McFarland turbidity standard

Procedure:

-

Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.[6]

-

Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[7]

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (broth and inoculum) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

Visualizations: Pathways and Workflows

Proposed Anticancer Signaling Pathway

Studies suggest that derivatives of this compound can induce apoptosis and cell cycle arrest in cancer cells. A potential mechanism involves the modulation of key regulatory proteins. Some derivatives have also been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Caption: Proposed anticancer mechanism of this compound derivatives.

Experimental Workflows

Visualizing experimental workflows provides a clear and logical overview of the procedural steps.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Caption: Workflow for cell cycle analysis using flow cytometry.

References

- 1. atcc.org [atcc.org]

- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. benchchem.com [benchchem.com]

- 8. microbe-investigations.com [microbe-investigations.com]

Potential Therapeutic Targets of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of its potential therapeutic targets, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents based on this promising molecular framework.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and arrest of the cell cycle, with specific molecular targets beginning to be elucidated.

Inhibition of the PI3K/Akt Signaling Pathway

A key therapeutic target identified for derivatives of this scaffold is the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway has been observed to induce apoptosis and cause cell cycle arrest in cancer cells.

dot

Caption: Inhibition of Akt by a this compound derivative, leading to apoptosis and cell cycle arrest.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of various derivatives has been quantified using the half-maximal inhibitory concentration (IC₅₀) metric. A summary of reported IC₅₀ values against different cancer cell lines is presented below.

| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative 4e | N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide | MCF-7 (Breast) | 2.32 | [1] |

| HepG2 (Liver) | 3.15 | [1] | ||

| Derivative 4i | 2-(4-benzylpiperidin-1-yl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | MCF-7 (Breast) | 3.85 | [1] |

| HepG2 (Liver) | 4.21 | [1] | ||

| Compound 3 | N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | C6 (Glioma) | - | [2] |

| Compound 8 | N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | C6 (Glioma) | - | [2] |

Note: Specific IC₅₀ values for compounds 3 and 8 against C6 glioma cells were not provided in the abstract, but they were identified as the most potent anticancer agents in the study through inhibition of Akt activity.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

dot

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well microtiter plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ values are determined from the dose-response curves.

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. This compound and its derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Potential Targets and Mechanism

While the precise molecular targets for the antimicrobial activity of this specific scaffold are not fully elucidated in the provided search results, 1,3,4-thiadiazole derivatives, in general, are known to interfere with various microbial processes. These can include inhibition of essential enzymes, disruption of cell wall synthesis, and interference with nucleic acid replication. The lipophilicity conferred by the chlorophenyl group may enhance membrane permeability, facilitating entry into microbial cells.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Fluorinated/Chlorinated Derivatives | S. aureus | 20-28 | A. niger | - | [3] |

| B. subtilis | 20-28 | C. albicans | - | [3] |

Note: The reference compares the activity of fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives to ciprofloxacin (MIC = 18-20 µg/mL).[3]

Experimental Protocol: Disk Diffusion Method

A common method for screening the antimicrobial activity of new compounds is the agar disk diffusion method.

Methodology:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of an agar plate.

-

Disk Application: Sterile filter paper disks (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound.

-

Incubation: The impregnated disks are placed on the surface of the inoculated agar plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).

Antiviral Activity

Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have also been investigated for their antiviral properties, particularly against plant viruses.

Target: Tobacco Mosaic Virus (TMV)

Sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have been synthesized and shown to possess inhibitory activity against the Tobacco Mosaic Virus (TMV).[4][5][6] The exact mechanism of inhibition is not specified but likely involves interference with viral replication or assembly.

Quantitative Data: Antiviral Activity

The antiviral activity against TMV is often reported as the percentage of inhibition at a given concentration.

| Compound ID | Modification | Concentration (µg/mL) | Inhibition (%) | Reference |

| 7b | 5-(4-Chlorophenyl)-N-p-tolyl-1,3,4-thiadiazole-2-sulfonamide | 500 | ~50 | [5] |